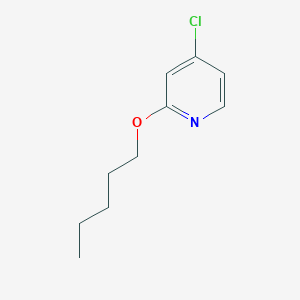
D-valine dane salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-valine dane salt: is a crystalline compound with the molecular formula C10H18KNO4 and a molecular weight of 255.36 g/mol . It is a derivative of D-valine, an essential amino acid, and is known for its applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-valine dane salt is typically synthesized through chemical synthesis. One common method involves the reaction of D-valine with methyl acetoacetate in the presence of potassium hydroxide in isopropyl alcohol. The reaction mixture is refluxed for 2 hours, and the water formed during the condensation reaction is removed by distillation. The resulting product is then crystallized from methyl tert-butyl ether (MTBE) to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial preparation methods due to their high stereoselectivity and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Analyse Chemischer Reaktionen
Types of Reactions: D-valine dane salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-valine dane salt is used as a chiral source in asymmetric synthesis and as an intermediate in the synthesis of various organic compounds .
Biology: In cell culture, this compound is used to selectively inhibit fibroblast proliferation, making it useful in studies involving cell differentiation and growth .
Medicine: this compound derivatives have shown significant activity in clinical applications. For example, penicillamine, derived from D-valine, is used for treating immune-deficiency diseases, and actinomycin D, another derivative, is used in antitumor therapy .
Industry: this compound is used in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .
Wirkmechanismus
D-valine dane salt exerts its effects by modulating mitochondrial function and protecting against oxidative stress. It increases the expression of genes involved in mitochondrial biogenesis and dynamics, upregulates mitochondrial function at complexes I, II, and IV levels of the electron transport chain, and reduces oxidative stress by lowering mitochondrial reactive oxygen species . This modulation of oxidative phosphorylation and ATP production helps in maintaining cellular health and preventing mitochondrial dysfunction.
Vergleich Mit ähnlichen Verbindungen
L-valine: An essential amino acid with similar structural properties but different stereochemistry.
D-leucine: Another D-amino acid with similar applications in asymmetric synthesis and industrial processes.
D-isoleucine: Similar in structure and function, used in various biochemical applications.
Uniqueness: D-valine dane salt is unique due to its specific applications in microbial preparation methods and its role in selectively inhibiting fibroblast proliferation in cell culture . Its derivatives also have significant clinical applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
134841-35-3 |
|---|---|
Molekularformel |
C10H17KNO4 |
Molekulargewicht |
254.34 g/mol |
InChI |
InChI=1S/C10H17NO4.K/c1-6(2)9(10(13)14)11-7(3)5-8(12)15-4;/h5-6,9,11H,1-4H3,(H,13,14);/t9-;/m1./s1 |
InChI-Schlüssel |
MURQKYPCHZQEMK-SBSPUUFOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K] |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=CC(=O)OC)C.[K] |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B3232928.png)


